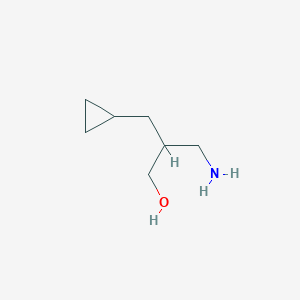
3-Amino-2-(cyclopropylmethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(cyclopropylmethyl)propan-1-ol , also known as propanolamine , is an organic compound with the molecular formula C₇H₁₅NO . It falls under the category of amino alcohols and is a colorless liquid. Propanolamine is prepared by adding amines to one or two equivalents of propylene oxide. Its structure consists of a cyclopropylmethyl group attached to an amino group on a propanol backbone .
Molecular Structure Analysis
The molecular formula of propanolamine is C₇H₁₅NO , and its structure comprises a three-carbon propanol backbone with an amino group (NH₂) and a cyclopropylmethyl group (CH₂C₃H₅) attached. The cyclopropylmethyl moiety contributes to its unique properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
3-Amino-2-(cyclopropylmethyl)propan-1-ol serves as a building block in the synthesis of poly(ether imine) dendrimers. These dendrimers, characterized by a nitrogen core, are constructed using a trifunctional monomer derivative of 3-amino-propan-1-ol, permitting the attachment of various functional groups. Their non-toxic nature marks them as potential candidates for biological studies, especially in drug and gene delivery (Krishna, Jain, Tatu, & Jayaraman, 2005).
Corrosion Inhibition
The compound has been used in synthesizing tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, which exhibit significant performance in inhibiting carbon steel corrosion. These amines form protective layers on metal surfaces, acting as anodic inhibitors and showing promise in materials protection and maintenance (Gao, Liang, & Wang, 2007).
Enzymatic Synthesis of Cyclic Polyamines
3-Amino-2-(cyclopropylmethyl)propan-1-ol is also a substrate in the enzymatic synthesis of cyclic polyamines. These polyamines, synthesized using horse liver alcohol dehydrogenase (HLADH), have a wide range of potential applications due to the broad substrate specificity of HLADH, hinting at their utility in various industrial and pharmaceutical domains (Cassimjee, Marin, & Berglund, 2012).
Antimicrobial Applications
Derivatives synthesized from 3-amino-propan-1-ol have been assessed for their antimicrobial efficiency. These include aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which exhibit more effective antimicrobial properties compared to some current medicinal agents, indicating their potential in medical and sanitary applications (Jafarov, Mammadbayli, Kochetkov, Astanova, Maharramova, & Bilková, 2019).
Antifungal Properties
The compound's derivatives have been explored for their antifungal properties as well. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives demonstrate significant activity against Candida spp., showing potential as alternatives to traditional antifungal agents (Zambrano-Huerta et al., 2019).
Fluorescent Biomarker Development
Furthermore, derivatives of 3-amino-propan-1-ol have been used in synthesizing fluorescent biomarkers from industrial waste products like cardanol and glycerol. These biomarkers exhibit low acute toxicity and potential applicability in biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)-3-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-7(5-9)3-6-1-2-6/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPVKQWPXRXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(cyclopropylmethyl)propan-1-ol | |
CAS RN |
1247915-82-7 |
Source


|
| Record name | 3-amino-2-(cyclopropylmethyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

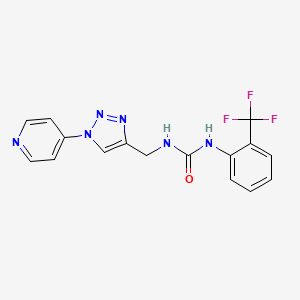
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
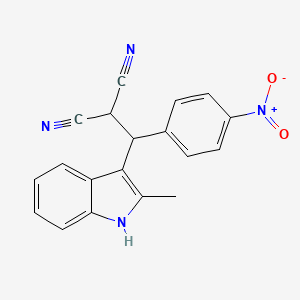
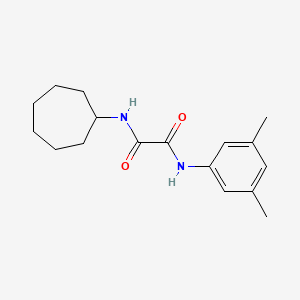
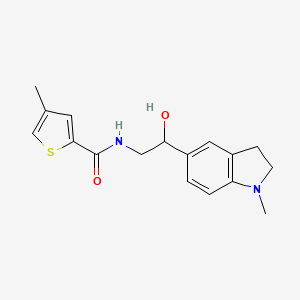
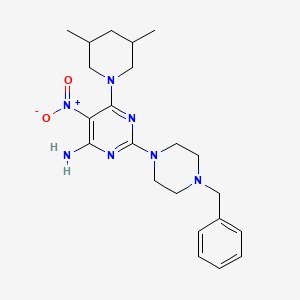
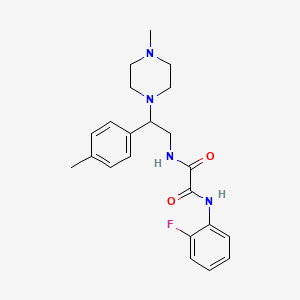
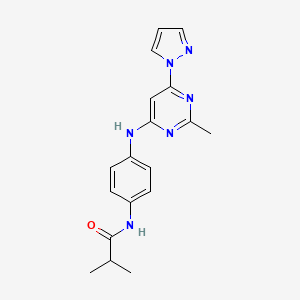
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
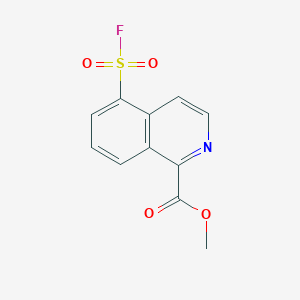
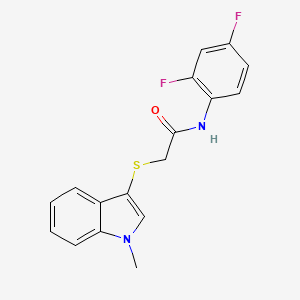
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)